molecular formula C14H10BrN B1636593 3-Bromo-9-vinyl-9H-carbazole CAS No. 32072-08-5

3-Bromo-9-vinyl-9H-carbazole

Cat. No.: B1636593
CAS No.: 32072-08-5
M. Wt: 272.14 g/mol
InChI Key: DLLOBIBTOUBQQV-UHFFFAOYSA-N
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Description

3-Bromo-9-vinyl-9H-carbazole is a synthetic polymer derived from the monomer 9H-Carbazole, 3-bromo-9-ethenyl-. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-9-vinyl-9H-carbazole typically involves the polymerization of the monomer 9H-Carbazole, 3-bromo-9-ethenyl-. The reaction conditions often include the use of catalysts and specific solvents to facilitate the polymerization process.

Industrial Production Methods

Industrial production of this compound involves large-scale polymerization processes, where the monomer is subjected to controlled conditions to achieve high yields and purity. The process may involve the use of advanced reactors and purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-9-vinyl-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions may produce a range of substituted carbazole compounds .

Scientific Research Applications

3-Bromo-9-vinyl-9H-carbazole has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex molecules and polymers.

    Biology: Investigated for its potential biological activities, including antitumor properties.

    Medicine: Explored for its potential therapeutic applications, particularly in cancer research.

    Industry: Utilized in the production of advanced materials, such as optoelectronic devices and conductive polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-9-vinyl-9H-carbazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with cellular proteins and enzymes, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    9-Benzoyl-3-bromo-9H-carbazole: Another carbazole derivative with different substituents.

    9-Ethyl-9H-carbazole-3-carbaldehyde: A carbazole compound with an aldehyde group.

Uniqueness

3-Bromo-9-vinyl-9H-carbazole is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields.

Properties

IUPAC Name

3-bromo-9-ethenylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN/c1-2-16-13-6-4-3-5-11(13)12-9-10(15)7-8-14(12)16/h2-9H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLOBIBTOUBQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

32072-08-5
Details Compound: 9H-Carbazole, 3-bromo-9-ethenyl-, homopolymer
Record name 9H-Carbazole, 3-bromo-9-ethenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32072-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80953944
Record name 3-Bromo-9-ethenyl-9H-carbazole
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Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32072-08-5, 46499-01-8
Record name 9H-Carbazole, 3-bromo-9-ethenyl-, homopolymer
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Bromo-9-ethenyl-9H-carbazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-9-vinyl-9H-carbazole
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Synthesis routes and methods I

Procedure details

3-Bromocarbazole (24.6 g, 0.1 mole) was dissolved in acetone. To it was added β-chloroethyltoluenesulfonate (31.68 g, 0.135 moles) and sodium hydroxide (13 g, 0.325 mole) dissolved in 10 ml of distilled water. The mixture was brought to reflux. After 24 hours, equal amounts of β-chloroethyltoluenesulfonate, sodium hydroxide, and water were added. Refluxing was continued until 3-bromo-9-(2-chloroethyl)-carbazole was formed in >95 percent yield as judged by GLPC analysis. The product was dissolved in a mixture of 250 ml diethyl ether and tetrahydrofuran (50:50 v/v) and washed successively with two 150 ml portions of distilled water and 100 ml saturated sodium chloride solution. The organic phase was separated and dried over sodium sulfate and filtered. Solvents were removed on a rotary evaporator at reduced pressure. The crude 3-bromo-9-(2-chloroethyl)carbazole was dissolved in 230 ml isopropanol. 8.4 g (0.15 mole) potassium hydroxide dissolved in 15 ml ethanol was added. The resulting solution was refluxed for 11/2 hours. 4.2 g of solid potassium hydroxide was then added, and refluxing was continued for an additional 11/2 hours. The solution was cooled in a freezer during which time a solid residue formed. After filtration, the solid was washed with water. Recrystallization from methanol gave 13.94 g 3-bromo-9-vinylcarbazole as pale yellow-white needles (mp 74-74.5 degrees Celsius).
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Synthesis routes and methods II

Procedure details

3-Bromo-9-vinylcarbazole-3-Bromocarbazole (24.6 g, 0.1 mole) was dissolved in acetone. To it was added β-chloroethyltoluenesulfonate (31.68 g, 0.135 moles) and sodium hydroxide (13 g, 0.325 mole) dissolved in 10 ml of distilled water. The mixture was brought to reflux. After 24 hours, equal amounts of β-chloroethyltoluenesulfonate, sodium hydroxide, and water were added. Refluxing was continued until 3-bromo-9-(2-chloroethyl)-carbazole was formed in >95 percent yield as judged by GLPC analysis. The product was dissolved in a mixture of 250 ml diethyl ether and tetrahydrofuran (50:50 v/v) and washed successively with two 150 ml portions of distilled water and 100 ml saturated sodium chloride solution. The organic phase was separated and dried over sodium sulfate and filtered. Solvents were removed on a rotary evaporator at reduced pressure. The crude 3-bromo-9-(2-chloroethyl)carbazole was dissolved in 230 ml isopropanol. 8.4 g (0.15 mole) potassium hydroxide dissolved in 15 ml ethanol was added. The resulting solution was refluxed for 11/2 hours. 4.2 g of solid potassium hydroxide was then added, and refluxing was continued for an additional 11/2 hours. The solution was cooled in a freezer during which time a solid residue formed. After filtration, the solid was washed with water. Recrystallization from methanol gave 13.94 g 3-bromo-9-vinylcarbazole as pale yellow-white needles (mp 74-74.5 degrees Celsius).
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